N-(2-tert-butylphenyl)-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,3)13-9-5-7-11-15(13)19-16(20)12-8-4-6-10-14(12)18/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMNBOSWJBKHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected 2-Chlorobenzamide Derivatives
Key Observations :
- Melting Points : Bulky substituents (e.g., adamantane, tert-butyl) typically elevate melting points due to improved crystal packing. The tert-butyl analog is predicted to have a higher melting point (~180–200°C) compared to hydroxyl- or thiazole-containing derivatives .
- Synthetic Yields : Moderate yields (50–60%) are common in benzamide syntheses, particularly with sterically hindered anilines .
Structural and Crystallographic Insights
- Crystal Packing: N-(phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (space group P4₃), with lattice constants a = 8.795 Å, c = 15.115 Å .
- Bond Lengths : Side-chain substitutions (e.g., alkyl, aryl) minimally affect C=O and C–N bond lengths but significantly alter C(S)–C(O) distances in thioureido derivatives .
Key Observations :
- Substituent Effects: Adamantane/tert-butyl: Both groups enhance metabolic stability and membrane permeability. Adamantane’s rigid structure improves target binding in urease inhibitors .
- Thioureido vs. Amide Linkers : Thioureido derivatives (e.g., 3g) exhibit stronger hydrogen-bonding capacity, critical for enzyme inhibition .
Spectroscopic and Analytical Data
Q & A
Q. What are the standard synthetic routes for N-(2-tert-butylphenyl)-2-chlorobenzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling 2-chlorobenzoic acid derivatives with 2-tert-butylaniline. A common method uses thionyl chloride (SOCl₂) to activate the carboxylic acid group, forming the corresponding acyl chloride, which reacts with the aniline in the presence of a base (e.g., triethylamine). Evidence from structurally similar benzamides (e.g., N-(phenyl)-2-chlorobenzamide) shows yields ranging from 52% to 84%, depending on solvent choice (e.g., dichloromethane) and temperature control .
- Key parameters for optimization :
- Stoichiometry : Excess thionyl chloride ensures complete acid activation.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
- Characterization : H NMR (DMSO-d₆) typically shows peaks at δ 7.4–7.6 ppm (aromatic protons) and δ 10.3 ppm (amide NH) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- H NMR confirms aromatic substitution patterns and amide proton presence.
- C NMR identifies carbonyl (C=O) and tert-butyl carbons (e.g., δ 28–34 ppm for tert-butyl CH₃ groups).
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl substitution) influence the compound’s crystallographic and electronic properties?
- Crystallographic Analysis : X-ray studies on analogous compounds (e.g., N-(phenyl)-2-chlorobenzamide) reveal that bulky substituents like tert-butyl induce steric effects, altering bond angles (e.g., C(S)-C(O) bond angles) and lattice parameters. For example, tert-butyl groups may stabilize tetragonal crystal systems (space group P4₃) with unit cell dimensions Å, Å .
- Electronic Effects : The tert-butyl group’s electron-donating nature may reduce electrophilicity at the amide carbonyl, impacting reactivity in nucleophilic substitutions .
Q. What methodologies are recommended for analyzing the environmental stability and degradation products of this compound?
- Hydrolysis Studies : Under acidic or alkaline conditions, 2-chlorobenzamide derivatives degrade into 2-chlorobenzoic acid and aniline byproducts. A predictive model for hydrolysis kinetics (e.g., for CCU insecticide degradation) suggests monitoring via HPLC to detect peak degradation products at 25°C and pH 6 .
- Analytical Workflow :
Sample Preparation : Incubate compound in buffered solutions (pH 4–9).
Quantification : Use LC-MS/MS to track degradation kinetics.
Data Interpretation : Apply first-order kinetics models to estimate half-lives .
Q. What computational approaches can predict the biological activity of this compound?
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like HDACs) using software such as AutoDock Vina. Focus on hydrogen bonding between the amide NH and catalytic residues.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity data from analogs. For example, benzamides with tert-butyl groups show enhanced lipophilicity (logP ~3.5), improving membrane permeability .
Contradictions and Resolutions
- Synthetic Yields : Lower yields (52%) in some protocols vs. higher yields (84%) in others may stem from differences in base selection (triethylamine vs. NaOH) or solvent polarity.
- Degradation Kinetics : Predicted vs. experimental half-lives for hydrolysis (13.5 vs. 22 days) highlight the need for empirical validation of computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
